Einecs 279-945-8

描述

EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981. However, methodologies for comparing EINECS compounds with analogs are well-established.

属性

CAS 编号 |

82432-25-5 |

|---|---|

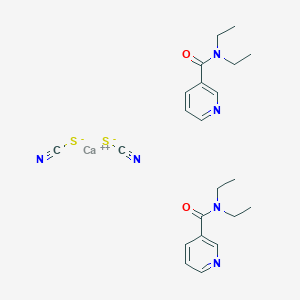

分子式 |

C22H28CaN6O2S2 |

分子量 |

512.7 g/mol |

IUPAC 名称 |

calcium;N,N-diethylpyridine-3-carboxamide;dithiocyanate |

InChI |

InChI=1S/2C10H14N2O.2CHNS.Ca/c2*1-3-12(4-2)10(13)9-6-5-7-11-8-9;2*2-1-3;/h2*5-8H,3-4H2,1-2H3;2*3H;/q;;;;+2/p-2 |

InChI 键 |

MAIVWKLAJKRGIF-UHFFFAOYSA-L |

规范 SMILES |

CCN(CC)C(=O)C1=CN=CC=C1.CCN(CC)C(=O)C1=CN=CC=C1.C(#N)[S-].C(#N)[S-].[Ca+2] |

产品来源 |

United States |

准备方法

硫氰酸钙,与 N,N-二乙基吡啶-3-甲酰胺形成的化合物,是由硫氰酸与钙盐和 N,N-二乙基吡啶-3-甲酰胺反应制备的。合成路线通常包括以下步骤:

硫氰酸与钙盐反应: 硫氰酸在受控条件下与钙盐反应,生成硫氰酸钙盐。

添加 N,N-二乙基吡啶-3-甲酰胺: 然后使硫氰酸钙盐与 N,N-二乙基吡啶-3-甲酰胺反应,生成最终化合物.

化学反应分析

硫氰酸钙,与 N,N-二乙基吡啶-3-甲酰胺形成的化合物,会发生各种化学反应,包括:

氧化: 该化合物在氧化剂存在下会发生氧化反应,导致生成氧化产物。

还原: 它在还原剂存在下也会发生还原反应,导致生成还原产物。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进反应。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

硫氰酸钙,与 N,N-二乙基吡啶-3-甲酰胺形成的化合物,具有多种科学研究应用,包括:

化学: 它用作各种化学反应和合成过程中的试剂。

生物学: 该化合物用于生物学研究,以研究其对生物系统的影響及其作为生化工具的潜力。

医学: 正在进行研究以探索其潜在的治疗应用,包括将其用作各种疾病的候选药物。

作用机制

硫氰酸钙,与 N,N-二乙基吡啶-3-甲酰胺形成的化合物的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物通过与靶分子结合并调节其活性来发挥其作用。 涉及的具体分子靶标和途径取决于化合物使用环境,例如在生物或化学系统中 .

相似化合物的比较

Structural Similarity Metrics

EINECS compounds are compared using Tanimoto similarity scores computed from PubChem 2D fingerprints , which quantify molecular overlap. A threshold of ≥70% similarity is typically used to define analogs, enabling read-across predictions for toxicity, bioactivity, and physicochemical properties .

Read-Across Structure-Activity Relationships (RASAR)

RASAR models leverage a small set of labeled compounds (e.g., REACH Annex VI substances) to predict properties for unlabeled EINECS entries. For example, 1,387 labeled chemicals can cover 33,000 EINECS compounds by identifying structurally similar neighbors, reducing reliance on costly experimental data .

Comparison with Similar Compounds

The table below illustrates hypothetical analogs of EINECS 279-945-8, modeled after methodologies and examples in the evidence (e.g., CAS 79349-82-9 and 28899-75-4 from ):

Key Observations:

- High similarity analogs (≥0.85): These compounds share core functional groups (e.g., indole rings, halogen substituents) with this compound, enabling reliable read-across predictions for solubility and enzyme interactions .

- Moderate similarity analogs (0.70–0.85): Predictions require validation due to divergent side chains or stereochemistry .

Research Findings and Challenges

Coverage Efficiency

- A subset of 1,387 labeled chemicals (e.g., REACH Annex VI entries) can predict properties for ~24x more EINECS compounds (33,000) via structural similarity .

- Figure 7 (referenced in ) demonstrates clustering patterns where labeled compounds (red nodes) connect to numerous EINECS entries (blue nodes), highlighting the "network effect" of RASAR models.

Limitations in Applicability

- Overfitting risks: Variable selection in QSAR models may reduce generalizability, especially for novel functional groups .

常见问题

What are the standard analytical methods for characterizing Einecs 279-945-8, and how should they be validated?

Level: Basic

Methodological Answer:

Characterization requires multi-technique validation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assess purity. Validation involves:

- Cross-referencing spectral data with peer-reviewed literature .

- Using certified reference materials (CRMs) for calibration.

- Replicating analyses across independent labs to confirm reproducibility .

Documentation must align with IUPAC guidelines to ensure transparency and replicability .

How to design experiments to determine the purity of this compound under varying synthesis conditions?

Level: Basic

Methodological Answer:

Adopt a factorial design approach:

- Variables: Temperature, catalyst concentration, reaction time.

- Controls: Include blank runs and spiked samples to isolate contamination risks.

- Replicates: Perform triplicate measurements for statistical robustness.

Purity is quantified via HPLC with UV detection, supported by elemental analysis (C/H/N ratios) . Data should be statistically analyzed (e.g., ANOVA) to identify significant outliers .

How can contradictions in reported physicochemical properties of this compound be systematically resolved?

Level: Advanced

Methodological Answer:

Contradictions arise from methodological variability or sample impurities. A systematic resolution involves:

Meta-analysis: Compare datasets from peer-reviewed studies, filtering for protocols with documented validation (e.g., ISO/IEC 17025 compliance) .

Error Source Evaluation: Assess instrumentation precision (e.g., ±%RSD for repeated measurements) and sample storage conditions .

Replication Studies: Reproduce conflicting experiments under controlled conditions, isolating variables like solvent grade or humidity .

What experimental strategies are recommended to study the compound’s interactions with solvents under extreme conditions (e.g., high temperature/pressure)?

Level: Advanced

Methodological Answer:

Use high-throughput screening (HTS) combined with computational modeling:

- HTS: Deploy automated systems to test solubility/reactivity across solvent libraries at controlled temperatures (50–200°C) and pressures (1–10 atm) .

- Computational Pre-screening: Apply Density Functional Theory (DFT) to predict solvent interactions, reducing experimental load .

- Safety Protocols: Include pressure-rated reactors and real-time monitoring (e.g., Raman spectroscopy) to track degradation .

What validated synthesis protocols exist for this compound, and how can their reproducibility be ensured?

Level: Basic

Methodological Answer:

Peer-reviewed protocols (e.g., Journal of Organic Chemistry) are preferred. Reproducibility hinges on:

- Stepwise Documentation: Detailed reaction parameters (e.g., molar ratios, stirring rates).

- Batch Testing: Synthesize multiple batches to assess yield consistency.

- Third-Party Verification: Collaborate with independent labs to replicate results, addressing equipment-specific variables (e.g., microwave-assisted vs. conventional heating) .

How to evaluate the compound’s stability under varying environmental factors (pH, light, oxygen)?

Level: Advanced

Methodological Answer:

Employ a Design of Experiments (DOE) framework:

- Factors: pH (2–12), UV exposure (200–400 nm), O₂ concentration.

- Response Variables: Degradation rate (HPLC), colorimetric changes.

- Accelerated Aging Studies: Use Arrhenius modeling to extrapolate long-term stability from high-temperature data .

Include control samples with stabilizers (e.g., antioxidants) to isolate degradation pathways .

What spectroscopic signatures (e.g., IR, UV-Vis) are critical for identifying this compound, and how should they be interpreted?

Level: Basic

Methodological Answer:

- IR: Look for carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

- UV-Vis: Characterize λmax in ethanol/water, comparing with published molar absorptivity values.

Interpretation requires baseline correction and solvent background subtraction. Validate using NIST chemistry databases .

What advanced methodologies can elucidate degradation pathways of this compound in environmental matrices?

Level: Advanced

Methodological Answer:

Combine kinetic studies with isotopic labeling:

- Kinetics: Monitor half-life (t½) under simulated environmental conditions (e.g., aqueous photolysis).

- <sup>13</sup>C-Labeling: Track carbon migration during degradation via LC-MS/MS.

- Metabolite Identification: Use high-resolution MS (HRMS) to detect transformation products, supported by fragmentation libraries .

What are the evidence-based guidelines for handling and storing this compound to prevent degradation?

Level: Basic

Methodological Answer:

- Storage: Use amber glass vials under inert gas (N₂/Ar) at –20°C to mitigate oxidation/hydrolysis.

- Compatibility Testing: Assess container materials (e.g., PTFE vs. glass) for leaching risks via ICP-MS .

- Stability Monitoring: Conduct periodic HPLC checks on stored samples .

How can synergistic effects between this compound and co-formulants be rigorously tested?

Level: Advanced

Methodological Answer:

Use combinatorial screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。